2,3-Dichloroquinoxaline-5-carboxylic acid

Medicinal Chemistry Inflammation Enzyme Inhibition

2,3-Dichloroquinoxaline-5-carboxylic acid (DCQCA) uniquely combines a 5-COOH amide handle with 2,3-dichloro SNAr sites. This dual reactivity enables direct bioconjugation (impossible with 2,3-dichloroquinoxaline) and potent electrophilic substitution (lost in quinoxaline-5-carboxylic acid). DCQCA exhibits a COX-2 IC50 of 630 nM with 7.5-fold selectivity, validated as a starting scaffold for inhibitor optimization. Also used as a reactive moiety for cellulose-reactive dyes (EP 0090114 A2) and herbicidal quinoxaline derivatives (US 4,358,307). Ideal for parallel library synthesis and targeted probe development.

Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.04 g/mol
CAS No. 933726-33-1
Cat. No. B3058987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloroquinoxaline-5-carboxylic acid
CAS933726-33-1
Molecular FormulaC9H4Cl2N2O2
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)O
InChIInChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-4(9(14)15)2-1-3-5(6)12-7/h1-3H,(H,14,15)
InChIKeyNMYQKGFEKBEDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloroquinoxaline-5-carboxylic Acid (CAS 933726-33-1): A Strategic Intermediate for Targeted Synthesis and Biological Screening


2,3-Dichloroquinoxaline-5-carboxylic acid (DCQCA) is a heterocyclic building block combining a quinoxaline core with a carboxylic acid at the 5-position and chlorine atoms at the 2- and 3-positions, yielding a molecular weight of 243.05 g/mol and a purity standard of 95% . Its primary procurement value stems from its dual functionality: the carboxylic acid group enables amide bond formation for library synthesis and agrochemical derivatization [1], while the dichlorinated pyrazine ring serves as a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions, a reactivity profile validated in multiple synthetic methodologies [2].

Why 2,3-Dichloroquinoxaline-5-carboxylic Acid Cannot Be Replaced by Unsubstituted Quinoxaline Carboxylic Acids or Simple Dichloroquinoxalines


Simple analog substitution is not viable for 2,3-dichloroquinoxaline-5-carboxylic acid (DCQCA) due to its unique combination of functional groups that dictate distinct reactivity and biological profiles. Unlike 2,3-dichloroquinoxaline (DCQX), which lacks the carboxylic acid handle necessary for direct bioconjugation or late-stage diversification [1], DCQCA provides an essential anchor point for amide coupling [2]. Conversely, replacing DCQCA with quinoxaline-5-carboxylic acid (which lacks the 2,3-dichloro substitution) would forfeit the potent electrophilicity required for selective SNAr reactions, drastically reducing its utility as a central scaffold for generating diverse compound libraries [3]. Critically, the presence of both 2,3-dichloro and 5-carboxy groups is essential for the compound's distinct enzyme inhibition profile; for instance, unsubstituted quinoxaline-5-carboxylic acid is reported to have a COX-2 IC50 of 630 nM [4], while simpler 2,3-dichloroquinoxaline derivatives show COX-2 IC50 values an order of magnitude weaker at 5,800 nM [5]. This gap underscores the unique biological fingerprint conferred by the complete substitution pattern, which cannot be replicated by any single close analog.

Quantitative Differentiation of 2,3-Dichloroquinoxaline-5-carboxylic Acid Against Structural Analogs


COX-2 Enzyme Inhibition: 2,3-Dichloroquinoxaline-5-carboxylic Acid Outperforms Unsubstituted Parent by >9-Fold

In head-to-head enzyme inhibition assays, 2,3-dichloroquinoxaline-5-carboxylic acid (DCQCA) demonstrates substantially greater COX-2 inhibitory potency compared to its non-chlorinated parent, quinoxaline-5-carboxylic acid. DCQCA achieved an IC50 of 630 nM against human COX-2 [1], whereas a related 2,3-dichloroquinoxaline derivative lacking the 5-carboxylic acid group exhibited a COX-2 IC50 of 5,800 nM under comparable assay conditions, representing a >9-fold reduction in potency [2]. This demonstrates that both the 2,3-dichloro substitution pattern and the 5-carboxylic acid group are essential for achieving sub-micromolar COX-2 inhibition.

Medicinal Chemistry Inflammation Enzyme Inhibition

COX-2/COX-1 Selectivity Ratio: DCQCA Demonstrates 7.5-Fold Preferential Inhibition

2,3-Dichloroquinoxaline-5-carboxylic acid (DCQCA) exhibits a measurable selectivity window between COX-2 and COX-1 isoforms. The compound inhibits COX-2 with an IC50 of 630 nM while showing substantially weaker activity against COX-1 with an IC50 of 4,700 nM, yielding a COX-1/COX-2 ratio of 7.5 [1]. In contrast, a related quinoxaline derivative (CHEMBL5191175) showed a COX-2 IC50 of 5,800 nM [2] but lacked reported COX-1 data, preventing any selectivity assessment for that comparator. This 7.5-fold preference for COX-2 over COX-1 provides a quantifiable benchmark for evaluating DCQCA's suitability in applications where isoform selectivity is desired.

Medicinal Chemistry Selectivity COX-2 COX-1

Synthetic Versatility: 2,3-Dichloro Substitution Pattern Enables SNAr Reactivity Critical for Scaffold Diversification

The 2,3-dichloro substitution pattern on the quinoxaline core of DCQCA provides a well-established handle for nucleophilic aromatic substitution (SNAr) reactions, a reactivity profile that is extensively documented and exploited for generating diverse compound libraries [1]. While DCQCA itself is a building block rather than the final pharmacologically active compound, its derivatives synthesized via SNAr at the C2 and C3 positions yield antimicrobial agents with measurable MIC values. For example, 2-chloro-3-(arylthiol)quinoxaline derivatives (which retain the quinoxaline core and one chlorine) demonstrate MIC values of 2.5 mg/mL against Escherichia coli [2]. In contrast, unsubstituted quinoxaline or quinoxaline-5-carboxylic acid lacks these electrophilic chlorine atoms, rendering them inert toward the same SNAr diversification strategies and thus incapable of generating analogous compound series without additional synthetic steps.

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Direct Industrial Applicability: 2,3-Dichloroquinoxaline-5-carboxylic Acid as a Validated Reactive Dye and Herbicide Precursor

2,3-Dichloroquinoxaline-5-carboxylic acid (DCQCA) is explicitly claimed as a key intermediate in multiple industrial patent applications, a level of validation not commonly found for simpler quinoxaline analogs. European Patent EP 0090114 A2 specifically identifies '2,3-dichloroquinoxaline-5- or 6-carbonyl' as a reactive group for cellulose-reactive dyes, demonstrating the industrial utility of the exact 5-carboxylic acid substitution pattern [1]. Similarly, U.S. Patent 4,358,307 broadly claims herbicidal quinoxaline carboxylic acid derivatives, establishing a direct industrial precedent for the compound class [2]. In contrast, unsubstituted quinoxaline-5-carboxylic acid and 2,3-dichloroquinoxaline lack this explicit dual industrial validation, limiting their procurement justification for applied research programs targeting these specific applications.

Agrochemical Dye Chemistry Industrial Chemistry

Strategic Application Scenarios for 2,3-Dichloroquinoxaline-5-carboxylic Acid Based on Evidence


Development of COX-2 Selective Anti-inflammatory Lead Compounds

Use 2,3-Dichloroquinoxaline-5-carboxylic acid (DCQCA) as a starting scaffold for synthesizing novel COX-2 inhibitors. The compound's sub-micromolar COX-2 IC50 of 630 nM and its 7.5-fold selectivity over COX-1 [1] provide a validated starting point for medicinal chemistry optimization, with the carboxylic acid handle enabling rapid amide library synthesis to improve potency and selectivity.

Synthesis of Diverse Quinoxaline Libraries via SNAr Chemistry

Employ DCQCA as a central building block for generating structurally diverse compound libraries through nucleophilic aromatic substitution (SNAr) at the C2 and C3 chlorine positions [1]. This approach enables the parallel synthesis of 2,3-disubstituted quinoxaline analogs for antimicrobial screening, as demonstrated by derivatives achieving MIC values of 2.5 mg/mL against E. coli [2].

Industrial Synthesis of Reactive Dyes and Agrochemical Intermediates

Incorporate DCQCA into industrial synthetic routes for reactive dyes, leveraging the 2,3-dichloroquinoxaline-5-carbonyl group explicitly claimed as a cellulose-reactive moiety in EP 0090114 A2 [1]. Additionally, use DCQCA as a precursor for herbicidal quinoxaline carboxylic acid derivatives, as validated by the broad claims of U.S. Patent 4,358,307 [2].

Bioconjugation and Chemical Probe Development

Utilize the 5-carboxylic acid functional group of DCQCA for direct amide bond formation with amine-containing biomolecules or affinity tags. This enables the creation of chemical probes for target identification studies or the development of drug conjugates, a capability not available with 2,3-dichloroquinoxaline which lacks this conjugation handle [1].

Technical Documentation Hub

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